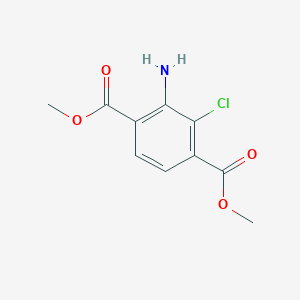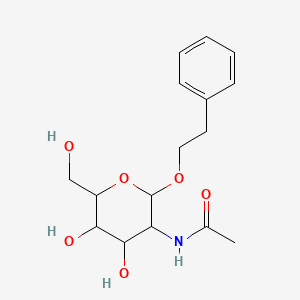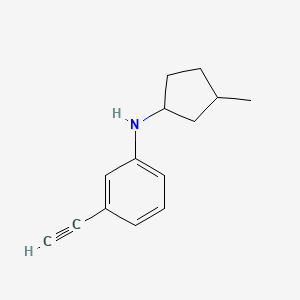
dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzene, featuring amino, chloro, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.
Esterification: The resulting compound undergoes esterification to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The ester groups facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-amino-4-chlorobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-bromobenzene-1,4-dicarboxylate
- Dimethyl 2-amino-3-fluorobenzene-1,4-dicarboxylate
Uniqueness
Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is unique due to the specific positioning of the amino and chloro groups, which influence its reactivity and interaction with other molecules. This unique structure makes it valuable for targeted applications in organic synthesis and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H10ClNO4 |
|---|---|
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,12H2,1-2H3 |
InChI-Schlüssel |
YTMSKFNHQXHRFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)





![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
